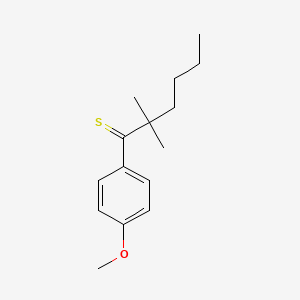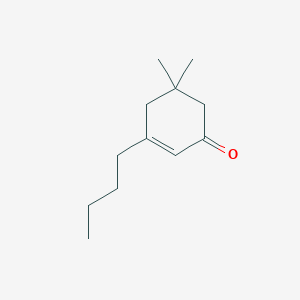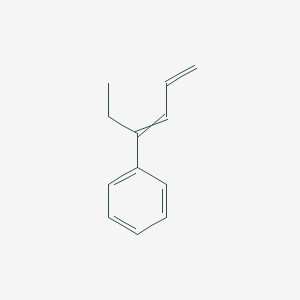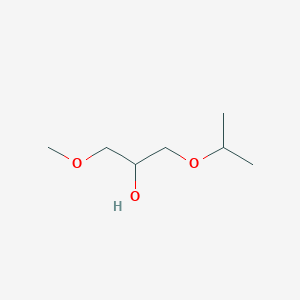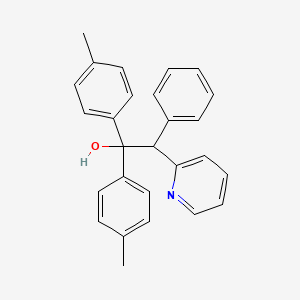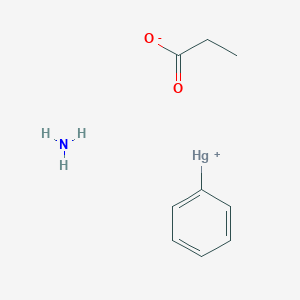
Phenylmercury ammonium propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmercury ammonium propionate is an organomercury compound that has been studied for its various applications in industrial and scientific research. This compound is known for its antimicrobial properties and has been used in different fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylmercury ammonium propionate can be synthesized through the reaction of phenylmercury acetate with ammonium propionate. The reaction typically involves mixing the reactants in an aqueous solution and allowing the reaction to proceed at room temperature. The product is then isolated through filtration and purification processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Phenylmercury ammonium propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercury oxide.
Reduction: It can be reduced to elemental mercury and phenylmercury derivatives.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Phenylmercury oxide.
Reduction: Elemental mercury and phenylmercury derivatives.
Substitution: Various substituted phenylmercury compounds.
Wissenschaftliche Forschungsanwendungen
Phenylmercury ammonium propionate has been extensively studied for its applications in:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential use in antiseptics and preservatives.
Industry: Utilized in the production of polyurethane coatings, adhesives, and sealants.
Wirkmechanismus
The antimicrobial action of phenylmercury ammonium propionate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular functions. This results in the death of microbial cells.
Vergleich Mit ähnlichen Verbindungen
Phenylmercury ammonium propionate is compared with other phenylmercury compounds such as:
- Phenylmercury acetate
- Phenylmercury propionate
- Phenylmercury 2-ethylhexanoate
- Phenylmercuric octanoate
- Phenylmercury neodecanoate
Uniqueness: this compound is unique due to its specific ammonium propionate moiety, which imparts distinct chemical and biological properties compared to other phenylmercury compounds.
Eigenschaften
CAS-Nummer |
53404-68-5 |
|---|---|
Molekularformel |
C9H13HgNO2 |
Molekulargewicht |
367.80 g/mol |
IUPAC-Name |
azane;phenylmercury(1+);propanoate |
InChI |
InChI=1S/C6H5.C3H6O2.Hg.H3N/c1-2-4-6-5-3-1;1-2-3(4)5;;/h1-5H;2H2,1H3,(H,4,5);;1H3/q;;+1;/p-1 |
InChI-Schlüssel |
PHCRYHBRQOKCRP-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(=O)[O-].C1=CC=C(C=C1)[Hg+].N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


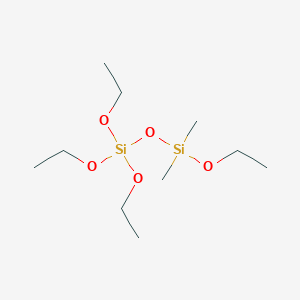
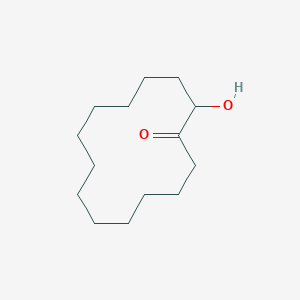
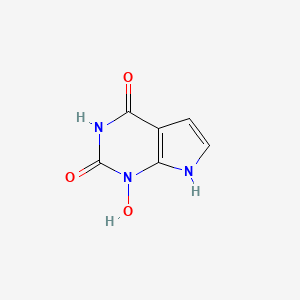
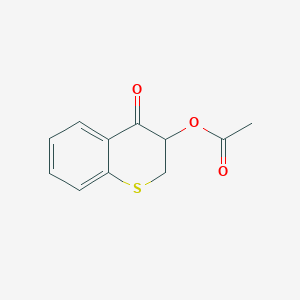
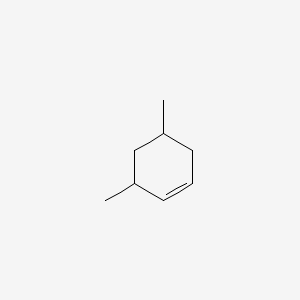


![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
